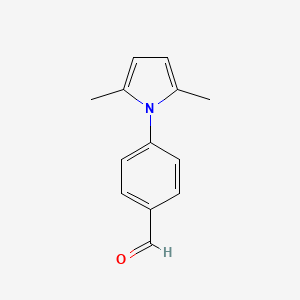

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Overview

Description

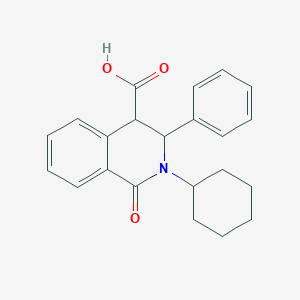

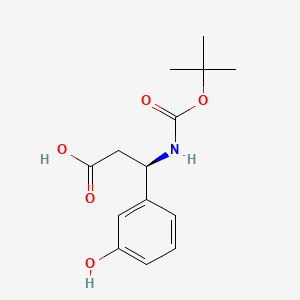

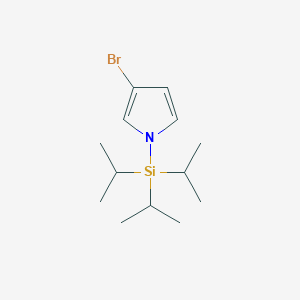

“4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde” is an organic compound with the CAS Number: 95337-70-5 and a molecular weight of 199.25 .

Synthesis Analysis

The compound can be synthesized through a reaction of 2,5-dimethylpyrrole with phenylacetic acids in distilled N,N-dimethyl formamide using a coupling agent . Further studies have shown that the compound can also be synthesized from 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids .

Molecular Structure Analysis

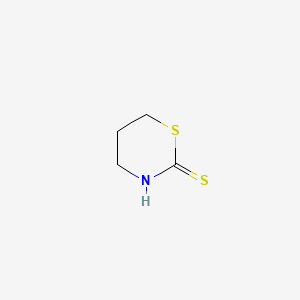

The InChI Code of the compound is 1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3 . The compound has a molecular structure of C13H13NO .

Chemical Reactions Analysis

The compound has been used as a key intermediate in the synthesis of new heterocycles . These heterocycles have been thoroughly characterized and evaluated for antibacterial activity .

Physical And Chemical Properties Analysis

The compound has a melting point of 82 - 85°C . It has a predicted density of 1.04±0.1 g/cm3 . The predicted boiling point is 340.6±30.0 °C and the flash point is 159.8°C .

Scientific Research Applications

Antibacterial and Antitubercular Agents

Recent studies have synthesized new derivatives of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde that exhibit significant antibacterial and antitubercular properties . These compounds have been tested for their in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are crucial for the survival of bacteria. The promising results suggest potential therapeutic applications in treating bacterial infections and tuberculosis.

Enzyme Inhibition

The derivatives of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde have shown to inhibit key enzymes like DHFR (Dihydrofolate Reductase) and enoyl ACP reductase . These enzymes are involved in the folate pathway and fatty acid synthesis, respectively, making these derivatives potential candidates for developing new antimicrobial drugs.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde derivatives with target enzymes . These studies help in predicting the binding affinity and mode of action, which is essential for drug design and development.

Pharmacological Activity

Compounds with a 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl) moiety are being intensively investigated for their pharmacological activities . The structural features of these compounds make them suitable for the development of new drugs with potential applications in various therapeutic areas.

Synthesis of Heterocyclic Compounds

The 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl) group is used in the synthesis of heterocyclic compounds, which are a core structure in many drugs . These heterocycles can exhibit a wide range of biological activities and are valuable in medicinal chemistry.

Cell Growth and Metabolism Studies

One particular study has shown that a compound containing the 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl) structure can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This indicates its potential use in optimizing biotechnological processes.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship of compounds related to 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde has been evaluated to enhance cell-specific productivity in batch cultures . Understanding the SAR helps in designing more effective compounds for industrial applications.

Energy Composition Components

Derivatives of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde are also explored as components of powerful energy compositions due to their structural properties . This application is particularly relevant in the field of materials science for the development of new energetic materials.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with oxidizing agents to prevent fire and explosion, ensuring adequate ventilation to avoid inhalation of vapors, and thorough hand washing after handling and cleaning .

Future Directions

properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCOWZETDGUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377493 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde | |

CAS RN |

95337-70-5 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95337-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)